molecular formula C8H6BrNO3 B6265983 3-bromo-2-methyl-6-nitrobenzaldehyde CAS No. 83647-41-0

3-bromo-2-methyl-6-nitrobenzaldehyde

Cat. No.: B6265983
CAS No.: 83647-41-0
M. Wt: 244
InChI Key:
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Description

3-bromo-2-methyl-6-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3. It is a substituted benzaldehyde, characterized by the presence of bromine, methyl, and nitro groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3-bromo-2-methyl-6-nitrobenzaldehyde has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-6-nitrobenzaldehyde typically involves multiple steps. One common method includes the nitration of 2-methylbenzaldehyde, followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-6-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-bromo-2-methyl-6-nitrobenzoic acid.

    Reduction: 3-bromo-2-methyl-6-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-6-nitrobenzaldehyde depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-methylbenzaldehyde
  • 3-nitrobenzaldehyde
  • 2-methyl-6-nitrobenzaldehyde

Uniqueness

3-bromo-2-methyl-6-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis compared to its similar compounds .

Properties

IUPAC Name

3-bromo-2-methyl-6-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5-6(4-11)8(10(12)13)3-2-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQABMOFTGCXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291350
Record name 3-Bromo-2-methyl-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83647-41-0
Record name 3-Bromo-2-methyl-6-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83647-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methyl-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methyl-6-nitrobenzaldehyde
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